((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
Description
((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (CAS: 24639-06-3, MW: 341.75 g/mol) is a nucleoside analog featuring a 2,6-dichloropurine base linked to a protected dioxolane-fused ribose moiety . This compound serves as a key intermediate in synthesizing modified nucleosides for therapeutic and biochemical applications .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(2,6-dichloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O4/c1-13(2)22-7-5(3-20)21-11(8(7)23-13)19-4-16-6-9(14)17-12(15)18-10(6)19/h4-5,7-8,11,20H,3H2,1-2H3/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDIYWCJZOULCR-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=C(N=C4Cl)Cl)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((3aR,4R,6R,6aR)-6-(2,6-Dichloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol (CAS No. 24639-06-3) is a novel purine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure
The compound's structure can be characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₅O₄ |
| Molecular Weight | 341.75 g/mol |
| Structure | Chemical Structure |
Recent studies indicate that this compound exhibits dual receptor-binding activity against peroxisome proliferator-activated receptors (PPAR) γ and δ. The structural similarity of this compound to known PPAR modulators suggests it may act as a dual modulator without significant binding to adenosine receptors (AR) .
1. PPAR Modulation
Research has shown that derivatives similar to this compound can promote adiponectin secretion in human bone marrow mesenchymal stem cells (hBM-MSCs), which is crucial for metabolic regulation and insulin sensitivity . The binding affinity of the compound to PPARs was notably high but lacked affinity for PPAR α, indicating a selective modulation profile.
2. Antioxidant Properties
The biological activity of the compound also includes potential antioxidant effects. Studies have indicated that purine derivatives can scavenge free radicals and reduce oxidative stress in cellular models .
3. Anti-inflammatory Effects
In vitro studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in conditions characterized by chronic inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in various disease models:
- Diabetes Model : In a study involving diabetic mice, a related purine derivative demonstrated improved glucose tolerance and insulin sensitivity through PPAR modulation .
- Cancer Research : Another study indicated that purine derivatives could inhibit cancer cell proliferation by inducing apoptosis via PPAR-mediated pathways .
Efficacy in Different Models
The efficacy of this compound has been evaluated in various biological assays:
| Study Type | Findings |
|---|---|
| In vitro cell cultures | Significant increase in adiponectin secretion |
| Animal models | Improved metabolic profiles in diabetic mice |
| Cancer cell lines | Reduced proliferation and induced apoptosis |
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
- Antiviral Properties : The dichloro-purine derivative has shown promise as an antiviral agent. Its structural similarity to nucleosides allows it to interfere with viral replication processes.
- Antitumor Activity : Studies have suggested that the compound may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines. This activity is attributed to its ability to interfere with nucleic acid synthesis.
Research Applications
The compound is primarily used in laboratory settings for research purposes. Here are some notable applications:
- Drug Development : Due to its biological properties, it serves as a lead compound for the synthesis of new antiviral and anticancer agents.
- Biochemical Studies : Researchers utilize this compound to study enzyme interactions and metabolic pathways involving purine derivatives.
- Pharmacological Research : It is employed in pharmacological studies to evaluate its efficacy and safety profiles in preclinical models.
Case Studies
Several studies have documented the applications of this compound:
- A study published in Molecules demonstrated the synthesis of related compounds and their evaluation for antiviral activity against specific viruses. The results indicated that modifications in the purine structure could enhance efficacy against viral targets .
- Another research article highlighted the antitumor effects of similar purine derivatives, suggesting that structural variations could lead to improved therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and their implications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
